molecular formula C9H10ClN B1631704 8-Chloro-1,2,3,4-tetrahydroquinoline CAS No. 90562-36-0

8-Chloro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1631704
CAS No.: 90562-36-0
M. Wt: 167.63 g/mol
InChI Key: NLSDMOYGCYVCFC-UHFFFAOYSA-N
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Description

8-Chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of a chlorine atom at the 8th position of the quinoline ring

Mechanism of Action

Target of Action

It is known that tetrahydroquinoline derivatives have a wide range of biological and pharmacological activities . They are known to interact with various proteins and enzymes, leading to their therapeutic effects .

Mode of Action

It is known that tetrahydroquinoline derivatives can interact with their targets and cause changes in their function . For instance, some derivatives are known to inhibit the complex formation of CDK5/p25, which leads to hyperphosphorylation of tau . This suggests that 8-Chloro-1,2,3,4-tetrahydroquinoline might also interact with its targets in a similar manner.

Biochemical Pathways

Tetrahydroquinoline derivatives are known to affect various biochemical pathways . For instance, they can influence the production of hemozoin by the parasite inside red blood cells . This suggests that this compound might also affect similar biochemical pathways.

Pharmacokinetics

It is known that the pharmacokinetic behavior of tetrahydroquinoline has been investigated using animal models . This suggests that similar studies might be needed to understand the pharmacokinetics of this compound.

Result of Action

It is known that tetrahydroquinoline derivatives can have various effects at the molecular and cellular level . For instance, they can reduce the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells . This suggests that this compound might have similar effects.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c . This suggests that environmental factors such as light, humidity, and temperature might influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

8-Chloro-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. One notable interaction is with the enzyme acetylcholinesterase, where this compound acts as an inhibitor, thereby affecting neurotransmitter levels in the nervous system. This inhibition can lead to changes in gene expression related to neurotransmission and synaptic plasticity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light or extreme temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and altered metabolic profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory properties. At high doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only present within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, affecting the metabolism of neurotransmitters and other bioactive molecules. These interactions can lead to changes in metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and brain, where it exerts its biological effects. The compound’s distribution is influenced by its lipophilicity and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is often found in the cytoplasm and can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline typically involves the hydrogenation of 8-chloroquinoline. This process can be carried out using a palladium catalyst supported on carbon (Pd/C) under mild conditions . Another method involves the cyclization of appropriate precursors under acidic conditions, followed by chlorination at the 8th position .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) and tungstate ions.

    Reduction: Palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: N-hydroxy lactams.

    Reduction: Corresponding amines.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Comparison with Similar Compounds

Uniqueness: 8-Chloro-1,2,3,4-tetrahydroquinoline is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity and ability to cross biological membranes, making it a valuable scaffold in drug design .

Properties

IUPAC Name

8-chloro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSDMOYGCYVCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291712
Record name 8-Chloro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90562-36-0
Record name 8-Chloro-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90562-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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